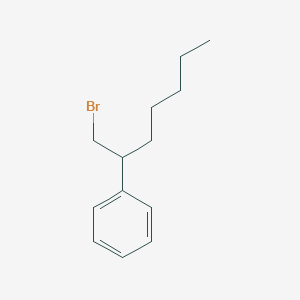
1-Bromo-2-phenylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-phenylheptane is an organic compound that belongs to the class of alkyl halides It consists of a heptane chain with a bromine atom attached to the first carbon and a phenyl group attached to the second carbon
Méthodes De Préparation
1-Bromo-2-phenylheptane can be synthesized through several methods:
-
Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]
-
Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .
Analyse Des Réactions Chimiques
1-Bromo-2-phenylheptane undergoes various types of chemical reactions:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.
-
Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .
Applications De Recherche Scientifique
1-Bromo-2-phenylheptane has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.
-
Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Material Science: : It is used in the preparation of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Bromo-2-phenylheptane can be compared with other similar compounds such as:
-
1-Bromo-2-phenylethane: : This compound has a shorter carbon chain and exhibits different reactivity due to the absence of additional carbon atoms.
-
1-Bromo-2-phenylpropane: : With an additional carbon atom compared to 1-Bromo-2-phenylethane, this compound shows intermediate properties between 1-Bromo-2-phenylethane and this compound.
-
1-Bromo-2-phenylbutane: : This compound has a longer carbon chain and exhibits different physical and chemical properties compared to this compound .
Propriétés
Formule moléculaire |
C13H19Br |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
1-bromoheptan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
Clé InChI |
PJBXTWDRVTXNKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


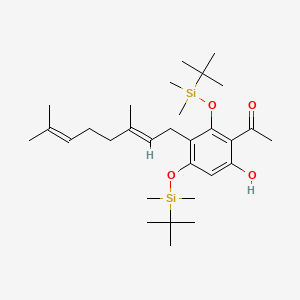
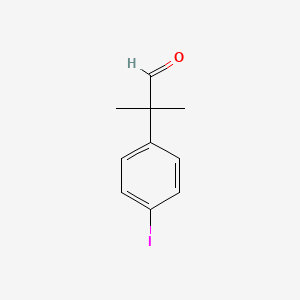
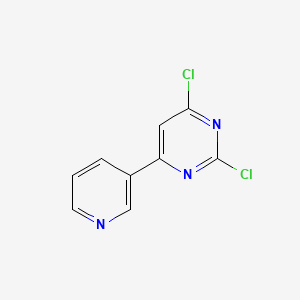
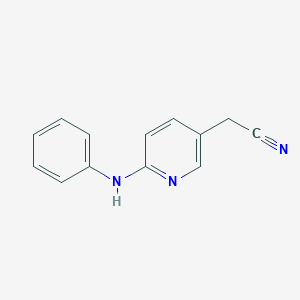
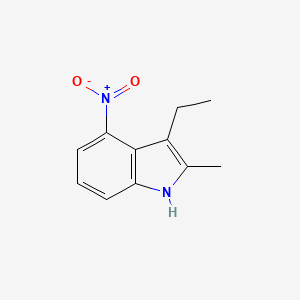
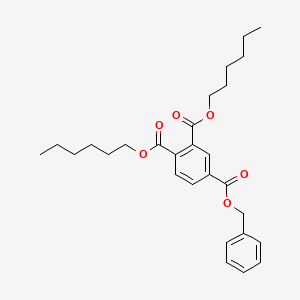
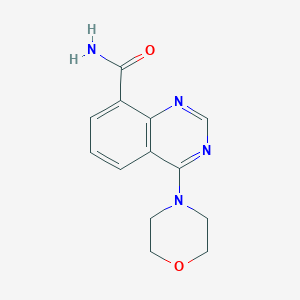
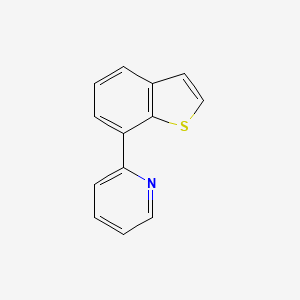
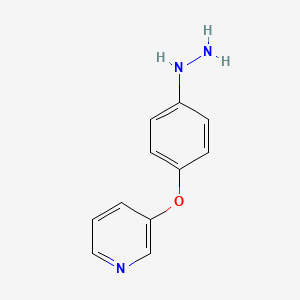

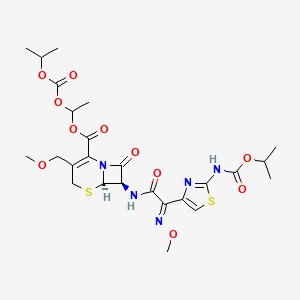

![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
